molecular formula C13H11ClN2O2S B12508177 2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

Cat. No.: B12508177
M. Wt: 294.76 g/mol
InChI Key: MMQBPKSFKQWMRG-UHFFFAOYSA-N
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Description

4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. It contains a total of 32 bonds, including multiple double and triple bonds, aromatic rings, and functional groups such as nitriles and sulfones

Preparation Methods

The synthesis of 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8400²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves multiple steps, typically starting with the formation of the core tricyclic structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Compared to other similar compounds, 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:

These comparisons highlight the uniqueness of 4-chloro-8,8-dioxo-8λ⁶-thia-1-azatricyclo[8.4.0.0²,⁷]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile and its potential for various applications.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

2-chloro-5,5-dioxo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile

InChI

InChI=1S/C13H11ClN2O2S/c14-9-4-5-12-11(7-9)16-6-2-1-3-10(16)13(8-15)19(12,17)18/h4-5,7H,1-3,6H2

InChI Key

MMQBPKSFKQWMRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)C1

Origin of Product

United States

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